molecular formula C24H23Cl2N3O3S B298664 N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

Cat. No. B298664
M. Wt: 504.4 g/mol
InChI Key: MDISBANDEQKDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide, commonly known as DPA-714, is a selective ligand for the translocator protein (TSPO) that has been widely used in scientific research. TSPO is a mitochondrial protein that has been implicated in various physiological and pathological processes, such as neuroinflammation, neurodegeneration, and cancer. DPA-714 has been shown to have potential therapeutic applications in these areas and has been extensively studied in preclinical models.

Mechanism of Action

DPA-714 selectively binds to N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide, which is overexpressed in activated microglia and astrocytes in the brain, as well as in various types of cancer cells. The binding of DPA-714 to N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide modulates the activity of these cells, leading to a reduction in inflammation and oxidative stress in the brain and a decrease in tumor growth and metastasis in cancer.
Biochemical and Physiological Effects:
DPA-714 has been shown to have various biochemical and physiological effects, depending on the context in which it is used. In preclinical models of neuroinflammation and neurodegeneration, DPA-714 has been shown to reduce microglial activation, decrease pro-inflammatory cytokine production, and improve cognitive function. In cancer models, DPA-714 has been shown to inhibit tumor growth and metastasis, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPA-714 in lab experiments is its selectivity for N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide, which allows for specific modulation of N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide activity without affecting other mitochondrial proteins. DPA-714 is also relatively easy to synthesize and has good bioavailability in preclinical models. However, one limitation of using DPA-714 is its relatively short half-life, which may require frequent dosing in long-term experiments. In addition, DPA-714 may have off-target effects at high concentrations, which should be taken into consideration when interpreting experimental results.

Future Directions

There are several future directions for research on DPA-714. One area of interest is the development of more selective N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide ligands that can be used to better understand the role of N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide in various physiological and pathological processes. Another area of interest is the development of N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide ligands as diagnostic and therapeutic agents for neuroinflammatory and neurodegenerative diseases and cancer. Finally, there is a need for more translational research to validate the potential of DPA-714 and other N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide ligands in clinical settings.

Synthesis Methods

DPA-714 can be synthesized using a multi-step process that involves the reaction of 3,4-dichloroaniline with 4-phenylpiperazine to form N-(3,4-dichlorophenyl)-4-phenylpiperazine. This intermediate is then reacted with ethyl 2-oxo-2-(phenylamino)acetate to form N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide.

Scientific Research Applications

DPA-714 has been extensively used in scientific research to study the role of N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide in various physiological and pathological processes. For example, DPA-714 has been used to investigate the role of N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide in neuroinflammation and neurodegeneration in preclinical models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DPA-714 has also been used to study the role of N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide in cancer, where it has been shown to have potential as a diagnostic and therapeutic agent.

properties

Product Name

N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

Molecular Formula

C24H23Cl2N3O3S

Molecular Weight

504.4 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C24H23Cl2N3O3S/c25-22-12-11-20(17-23(22)26)29(33(31,32)21-9-5-2-6-10-21)18-24(30)28-15-13-27(14-16-28)19-7-3-1-4-8-19/h1-12,17H,13-16,18H2

InChI Key

MDISBANDEQKDRY-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN(C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN(C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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